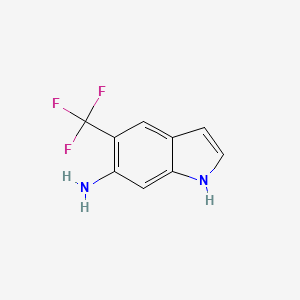

5-(Trifluoromethyl)-1H-indol-6-amine

Description

Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in the realms of organic and medicinal chemistry. nih.govmdpi.comijpsr.comresearchgate.net Its structural motif is present in a vast array of naturally occurring and synthetic molecules that exhibit a wide range of biological activities. nih.govresearchgate.net The versatility of the indole ring allows for functionalization at various positions, enabling the synthesis of diverse compound libraries for drug discovery and other applications. researchgate.net

The indole scaffold's significance is underscored by its presence in essential biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov This inherent biological relevance has inspired chemists to utilize the indole core as a foundational element in the design of new therapeutic agents targeting a multitude of diseases. mdpi.comresearchgate.net The development of numerous synthetic methodologies, including the well-established Fischer, Bischler, and Bartoli indole syntheses, has further facilitated the exploration of this versatile heterocyclic system. nih.gov

Strategic Importance of Trifluoromethylation in Chemical Biology and Advanced Materials Research

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in modern drug design and materials science. bohrium.comhovione.com This is due to the unique electronic properties conferred by the highly electronegative fluorine atoms. mdpi.com The CF3 group can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. mdpi.comnih.gov

In medicinal chemistry, trifluoromethylation is often used to enhance the efficacy and pharmacokinetic profile of drug candidates. bohrium.commdpi.comnih.gov The strong carbon-fluorine bond contributes to increased metabolic stability, while the lipophilic nature of the CF3 group can improve membrane permeability. mdpi.comnih.gov In the field of advanced materials, the incorporation of trifluoromethyl groups can impart desirable characteristics such as thermal stability and specific electronic properties. bohrium.com

Overview of Research Trajectories for Trifluoromethylated Indole Derivatives

The combination of the privileged indole scaffold with the strategic placement of a trifluoromethyl group has given rise to a rich area of research focused on trifluoromethylated indole derivatives. bohrium.com Scientists have explored various synthetic strategies to introduce the CF3 group at different positions on the indole ring, leading to a diverse array of novel compounds. bohrium.comresearchgate.netrsc.org

Research in this area has largely been driven by the pursuit of new therapeutic agents. The unique properties of trifluoromethylated indoles make them attractive candidates for targeting a range of biological pathways. bohrium.comchemimpex.com For instance, they have been investigated for their potential as inhibitors of specific enzymes and as modulators of receptor activity. chemimpex.com Beyond medicinal chemistry, these compounds are also finding applications in the development of new materials and as probes for studying biological systems. chemimpex.com

Contextualizing the Academic Research Landscape for 5-(Trifluoromethyl)-1H-indol-6-amine

Within the broader field of trifluoromethylated indoles, 5-(Trifluoromethyl)-1H-indol-6-amine represents a specific and intriguing molecular structure. The presence of both a trifluoromethyl group at the 5-position and an amine group at the 6-position of the indole ring creates a unique substitution pattern that influences its chemical reactivity and potential applications.

Physicochemical Properties of 5-(Trifluoromethyl)-1H-indol-6-amine and Related Compounds

| Property | 5-(Trifluoromethyl)-1H-indol-6-amine | 5-(Trifluoromethyl)indole | 6-(Trifluoromethyl)indole |

|---|---|---|---|

| CAS Number | 873055-24-4 chemsrc.com | 100846-24-0 fishersci.ca | 13544-43-9 chemimpex.comnih.gov |

| Molecular Formula | C9H7F3N2 | C9H6F3N fishersci.ca | C9H6F3N chemimpex.comnih.gov |

| Molecular Weight | 200.16 g/mol | 185.15 g/mol fishersci.ca | 185.15 g/mol chemimpex.comnih.gov |

| Appearance | Not specified | Not specified | Light yellow powder chemimpex.com |

| Melting Point | Not specified | Not specified | 99-107 °C chemimpex.com |

| Purity | 98.0% chemsrc.com | 98% fishersci.ca | ≥ 98% chemimpex.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)6-3-5-1-2-14-8(5)4-7(6)13/h1-4,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZNJABYWKNVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726793 | |

| Record name | 5-(Trifluoromethyl)-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-24-4 | |

| Record name | 5-(Trifluoromethyl)-1H-indol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Functionalization of 5 Trifluoromethyl 1h Indol 6 Amine

Reactivity at the Amine Functionality

The primary amine at the C-6 position of the indole (B1671886) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Acylation and Sulfonamidation Reactions

The 6-amino group of 5-(trifluoromethyl)-1H-indol-6-amine can readily undergo acylation and sulfonamidation reactions with appropriate acylating and sulfonylating agents. These reactions are fundamental for introducing amide and sulfonamide moieties, which are prevalent in medicinally active compounds. thieme-connect.de

Acylation: The acylation of the primary amine can be achieved using various reagents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. mdpi.com The electron-withdrawing nature of the trifluoromethyl group at the adjacent C-5 position is expected to decrease the nucleophilicity of the 6-amino group compared to unsubstituted 6-aminoindole, potentially requiring slightly more forcing reaction conditions.

Sulfonamidation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonamides are valuable isosteres of amides and are known to exhibit a wide range of biological activities. thieme-connect.de The synthesis of indoline-5-sulfonamides from the corresponding aminoindolines highlights the feasibility of such transformations on related scaffolds. taylorandfrancis.com A study on the synthesis of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives further demonstrates the utility of sulfonamide linkage in creating complex heterocyclic systems with potential antiviral activities. mdpi.comnih.gov

The general schemes for these reactions are presented below:

Table 1: Representative Acylation and Sulfonamidation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(5-(Trifluoromethyl)-1H-indol-6-yl)acetamide |

Alkylation and Arylation of the Amine Group

N-alkylation and N-arylation of the 6-amino group provide pathways to secondary and tertiary amines, significantly expanding the structural diversity of derivatives.

N-Alkylation: Direct alkylation of the amine can be achieved with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org More controlled mono-alkylation can be achieved through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. The use of catalytic amounts of alkyl halides in the presence of a base and a suitable catalyst offers a more selective approach to N-alkylation. rsc.org While direct N-alkylation of indoles at the nitrogen atom is common, selective alkylation of an exocyclic amino group requires careful choice of reaction conditions. acs.orgbhu.ac.incambridge.orgresearchgate.net

N-Arylation: The introduction of an aryl group at the 6-amino position is typically accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful and versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgpearson.com This reaction is known to be applicable to a wide range of amines and aryl halides, including those with various functional groups. researchgate.net Another established method is the Ullmann condensation, which employs a copper catalyst, often at higher temperatures. taylorandfrancis.comwikipedia.orgwikipedia.orgorganic-chemistry.org Modern modifications of the Ullmann reaction have been developed with improved catalyst systems that allow for milder reaction conditions. nih.gov These methods provide reliable routes to N-aryl-6-aminoindole derivatives.

Table 2: Key N-Arylation Methodologies

| Reaction Name | Catalyst System | Typical Substrates |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Aryl halides (Cl, Br, I), triflates |

Derivatization for Conjugation and Probe Development

The functional handles on 5-(trifluoromethyl)-1H-indol-6-amine, particularly the amino group, make it a valuable scaffold for the development of chemical probes and for bioconjugation.

Probe Development: The indole scaffold is a common structural motif in fluorescent probes due to its inherent photophysical properties. rsc.org The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable for probes intended for biological systems. wikipedia.org The amino group provides a convenient point for attaching fluorophores, quenchers, or recognition elements. For example, indole-based fluorescent probes have been designed for detecting various analytes, including metal ions and reactive oxygen species. nih.govnih.govyoutube.commdpi.com A study on fluorometric determination of trifluoromethyl-substituted indoles in biological materials underscores their potential in such applications. princeton.edu

Bioconjugation: The amino group can be readily derivatized to link the indole moiety to biomolecules such as proteins, peptides, or nucleic acids. This is often achieved by forming a stable amide bond with an activated carboxylic acid on the biomolecule or a linker. Biotinylated indoles, for example, have been prepared as probes for studying indole-binding proteins. nih.gov The synthesis involves functionalizing the indole with a spacer that is then coupled to biotin. A similar strategy could be employed with 5-(trifluoromethyl)-1H-indol-6-amine to create tools for chemical biology research.

Functionalization of the Indole Nucleus

The indole ring itself is susceptible to a range of chemical modifications, primarily through electrophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The preferred site of substitution is typically the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). bhu.ac.in However, the regiochemical outcome in 5-(trifluoromethyl)-1H-indol-6-amine is influenced by the combined effects of the C-6 amino group (strongly activating and ortho-, para-directing) and the C-5 trifluoromethyl group (strongly deactivating and meta-directing). The powerful activating effect of the amino group is expected to direct incoming electrophiles primarily to the ortho position (C-7) and the para position (C-4). Theoretical studies on substituted indoles confirm the significant influence of substituents on the electron density and reactivity of the ring. acs.org

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would likely lead to substitution at the C-4 or C-7 positions.

Nitration: Nitration of indoles can be achieved with various nitrating agents. acs.org For 5,11-dihydroindolo[3,2-b]carbazoles, acetyl nitrate (B79036) has been used effectively. acs.org Direct nitration of five-membered heterocycles often employs a mixture of nitric acid and trifluoroacetic anhydride. pearson.comwikipedia.org Given the directing effects of the substituents, nitration of 5-(trifluoromethyl)-1H-indol-6-amine would be expected to occur at either the C-4 or C-7 position.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic methods for introducing carbon substituents onto aromatic rings. wikipedia.orgmdpi.com These reactions typically require a Lewis acid catalyst. mdpi.com The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles like indoles, usually at the C-3 position. cambridge.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnumberanalytics.com For the title compound, formylation would likely be directed to the C-4 or C-7 positions due to the influence of the amino group. The synthesis of polysubstituted indoles often relies on such electrophilic substitution reactions. mdpi.com

Mannich Reaction: The Mannich reaction, which introduces an aminomethyl group, is another common electrophilic substitution for indoles, typically occurring at C-3. bhu.ac.in In this specific case, the reaction would likely be directed to the C-4 or C-7 positions.

Nucleophilic Additions to the Indole System

Nucleophilic additions to the indole ring are generally challenging due to its electron-rich nature. However, the presence of a strong electron-withdrawing group like the trifluoromethyl group at C-5 can decrease the electron density of the ring, making it somewhat more susceptible to nucleophilic attack, particularly in the form of nucleophilic aromatic substitution (SNA_r) if a suitable leaving group is present.

Reactions of indoles with electron-deficient species have been reported. researchgate.net For instance, indoles can undergo conjugate addition to electron-deficient olefins in the presence of a catalyst. thieme-connect.de While direct nucleophilic addition to the indole core of 5-(trifluoromethyl)-1H-indol-6-amine is not well-documented, the reduced electron density due to the CF3 group might enable reactions that are not feasible with simple indoles. For example, radical additions of electron-deficient radicals to indoles have been shown to occur preferentially at the C-2 position. nih.govnih.gov This alternative reactivity pathway could potentially be exploited for the functionalization of the title compound.

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, playing a pivotal role in pharmaceutical and medicinal chemistry. rsc.org For 5-(Trifluoromethyl)-1H-indol-6-amine, the primary amino group at the C-6 position and the N-H of the pyrrole (B145914) ring are key functional handles for such transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between amines and aryl halides or triflates. wikipedia.orgnih.gov The C-6 amino group of 5-(Trifluoromethyl)-1H-indol-6-amine can act as the nucleophilic amine component, enabling its coupling with a variety of aryl or heteroaryl halides to generate more complex diarylamine structures. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to yield the coupled product. wikipedia.org The choice of phosphine ligands, such as bulky, electron-rich biaryl phosphines, is often critical for achieving high efficiency and broad substrate scope. youtube.comrsc.org

Conversely, the amino group can be chemically converted into a halide (e.g., via a Sandmeyer reaction) or a triflate. This modification transforms the C-6 position into an electrophilic site, making it a suitable substrate for C-N coupling with other primary or secondary amines via the Buchwald-Hartwig reaction. wikipedia.orglibretexts.org

This same electrophilic handle (a C-6 halide or triflate derivative) would also enable palladium-catalyzed C-C bond formation. The Suzuki-Miyaura coupling, which joins an organoboron species (like a boronic acid or ester) with an organohalide, is a widely used method for creating biaryl structures. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. wikipedia.org The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org Coupling a C-6 halide derivative of the title compound with different aryl or heteroaryl boronic acids would provide a direct route to a diverse library of 6-aryl-5-(trifluoromethyl)indoles.

The table below outlines the potential palladium-catalyzed cross-coupling reactions for functionalizing 5-(Trifluoromethyl)-1H-indol-6-amine.

| Reaction Type | Role of Indole Derivative | Coupling Partner | Bond Formed | Potential Product |

| Buchwald-Hartwig Amination | Nucleophile (as is) | Aryl/Heteroaryl Halide | C-N | N-Aryl-5-(trifluoromethyl)-1H-indol-6-amine |

| Buchwald-Hartwig Amination | Electrophile (as C-6 halide) | Primary/Secondary Amine | C-N | 6-(Amino-substituted)-5-(trifluoromethyl)-1H-indole |

| Suzuki-Miyaura Coupling | Electrophile (as C-6 halide) | Aryl/Heteroaryl Boronic Acid | C-C | 6-Aryl-5-(trifluoromethyl)-1H-indole |

Transformations Involving the Trifluoromethyl Moiety

Influence of the Trifluoromethyl Group on Indole Reactivity

The trifluoromethyl (CF₃) group is a unique substituent that significantly alters the electronic properties and reactivity of the indole ring system. rsc.orgresearchgate.net Its effects are primarily due to the high electronegativity of fluorine atoms, making the CF₃ group strongly electron-withdrawing through an inductive effect.

This strong electron-withdrawing nature has several key consequences for the reactivity of 5-(Trifluoromethyl)-1H-indol-6-amine:

Modulation of Nucleophilicity: The CF₃ group deactivates the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution reactions.

Increased N-H Acidity: The electron-withdrawing effect increases the acidity of the proton on the indole nitrogen (N-H). nih.gov This enhanced acidity can be a critical factor in reactions requiring deprotonation of the indole nitrogen, such as N-alkylation or certain coupling reactions where the N-H moiety plays a role in the catalytic cycle. acs.org

Physicochemical Properties: The presence of a trifluoromethyl group is known to increase the lipophilicity and metabolic stability of molecules. rsc.orgresearchgate.net This makes CF₃-substituted indoles highly valuable motifs in medicinal chemistry and drug design. researchgate.net

The following table summarizes the key influences of the C-5 trifluoromethyl group on the indole's properties.

| Property | Influence of the Trifluoromethyl Group | Consequence |

| Electronic Effect | Strong electron-withdrawing (inductive) | Deactivates the aromatic ring to electrophilic attack. |

| Acidity | Increases acidity of the indole N-H proton | Facilitates deprotonation in base-mediated reactions. |

| Lipophilicity | Increases | Enhances potential for membrane permeability. |

| Metabolic Stability | Increases | Reduces susceptibility to oxidative metabolism. |

Specific Reactions of Fluorine-Containing Groups

The trifluoromethyl group is renowned for its exceptional chemical stability and is generally unreactive under most synthetic conditions. This inertness is a primary reason for its widespread use in the design of pharmaceuticals and agrochemicals. researchgate.net

Transformations that involve the cleavage of the strong carbon-fluorine bonds within a CF₃ group are challenging and not commonly employed, especially on complex heterocyclic scaffolds. However, research has shown that under specific and often harsh conditions, C-F bond activation can be achieved. For instance, selective hydrodefluorination and hydroxydefluorination of a heptafluoro-2-iodopropane group attached to an indole have been reported using reagents like sodium dithionite, demonstrating that C-F bond functionalization on an indole core is possible. rsc.org While not reported for the CF₃ group on this specific compound, such studies highlight potential, albeit difficult, pathways for modifying the fluorine-containing moiety.

Strategies for trifluoromethylation generally focus on the introduction of the CF₃ group onto a molecule rather than its subsequent reaction. bohrium.com A variety of methods exist for the direct trifluoromethylation of indoles using different reagents and catalytic systems, including palladium-based catalysts. bohrium.comnih.gov For 5-(Trifluoromethyl)-1H-indol-6-amine, however, the key characteristic of its fluorine-containing group is its role as a stable, reactivity-modifying, and property-enhancing substituent rather than as a reactive handle for further functionalization.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For a compound like 5-(Trifluoromethyl)-1H-indol-6-amine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can predict key structural parameters. acs.orgsemanticscholar.org These calculations yield the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy.

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in related trifluoromethylated heterocyclic amines, the C-F bond lengths are typically calculated around 1.34-1.35 Å. acs.org The geometry of the indole (B1671886) ring and the orientation of the amino (-NH₂) and trifluoromethyl (-CF₃) substituents are determined, revealing the planarity of the bicyclic system and the spatial arrangement of its functional groups. nih.gov Electronic properties such as ground-state energy, dipole moment, and charge distribution are also obtained, offering a complete electronic profile of the molecule. semanticscholar.orgnih.gov

Table 1: Representative Geometric Parameters Calculated via DFT for Indole-like Structures Note: This table presents typical, representative values for indole-based structures as specific experimental or calculated data for 5-(Trifluoromethyl)-1H-indol-6-amine is not available in the cited literature. The values are based on studies of similar molecules.

| Parameter | Atom Pair/Group | Typical Calculated Value | Reference for Methodology |

| Bond Length (Å) | C-C (in benzene (B151609) ring) | 1.39 - 1.41 | acs.org |

| C-C (in pyrrole (B145914) ring) | 1.37 - 1.45 | acs.org | |

| C-N (in pyrrole ring) | 1.37 - 1.38 | acs.org | |

| C-CF₃ | ~1.50 | nih.gov | |

| C-F | 1.34 - 1.35 | acs.org | |

| C-NH₂ | ~1.36 | nih.gov | |

| Bond Angle (°) | C-N-C (in pyrrole ring) | ~108 - 110 | acs.org |

| F-C-F (in CF₃ group) | ~107 | acs.org |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the reaction pathways of chemical transformations. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction kinetics. For indole derivatives, this includes studying mechanisms like electrophilic substitution, Knoevenagel condensation, and Michael addition. mdpi.com For 5-(Trifluoromethyl)-1H-indol-6-amine, theoretical studies could model its synthesis or subsequent reactions, identifying the most plausible mechanistic pathways. For example, in the synthesis of related spiro-oxindoles, computational analysis has helped to elucidate a multi-step process involving Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com

Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMO)

Molecular Electrostatic Potential (MESP) maps are valuable for predicting the reactive sites of a molecule. researchgate.net The MESP surface illustrates the charge distribution, where red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, and blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. rsc.org For 5-(Trifluoromethyl)-1H-indol-6-amine, the MESP would likely show a negative potential around the nitrogen of the amino group and the π-system of the indole ring, highlighting these as potential sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO is an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethyl group.

Conformational Analysis and Intramolecular Interactions

Molecules can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For 5-(Trifluoromethyl)-1H-indol-6-amine, this would involve studying the rotation around the C-N bond of the amine group and the C-C bond of the trifluoromethyl group. The stability of these conformations is often dictated by subtle intramolecular interactions, such as hydrogen bonds or weak C–H⋯F interactions. In related N1-arylsulfonyl indole derivatives, weak intramolecular C–H⋯O interactions have been shown to be crucial in stabilizing a specific geometry, which can be identified through computational analysis. researchgate.net These non-covalent interactions play a significant role in defining the molecule's preferred three-dimensional shape. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new compounds. nih.gov For a class of molecules including 5-(Trifluoromethyl)-1H-indol-6-amine, a QSAR model could be developed to guide the design of derivatives with enhanced properties. nih.gov

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net A pharmacophore model for a series of indole-based compounds might include features like hydrogen bond donors (from the -NH and -NH₂ groups), hydrogen bond acceptors, and aromatic rings. researchgate.netdntb.gov.ua Such models serve as 3D queries to screen databases for new molecules with the desired structural features.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Hydrogen Bonding Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule. wikipedia.org It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. scirp.org This is quantified by the second-order perturbation energy, E(2). In a molecule like 5-(Trifluoromethyl)-1H-indol-6-amine, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons from the amino group into the indole ring's π-system. nih.gov It also details hyperconjugative interactions, such as those between the C-F bonds and adjacent orbitals. Furthermore, NBO analysis is used to investigate the strength of intermolecular and intramolecular hydrogen bonds. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to match experimental FT-IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as N-H stretching of the amine and indole groups, C-F stretching of the trifluoromethyl group, and various vibrations of the indole ring. researchgate.netsemanticscholar.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. mdpi.com The calculations identify the specific molecular orbitals involved in the main electronic transitions, often corresponding to HOMO→LUMO or similar excitations, which characterize the molecule's chromophore. nih.gov

Table 2: Representative Vibrational Mode Assignments for Indole Derivatives Note: This table shows examples of how vibrational modes are assigned in indole-containing molecules using a combination of experimental and computational (DFT) methods. Specific frequencies for the title compound are not available in the cited literature.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference for Methodology |

| N-H Stretch | Indole NH | 3400 - 3500 | researchgate.net |

| N-H Stretch (Asymmetric) | Amino NH₂ | ~3500 | nih.gov |

| N-H Stretch (Symmetric) | Amino NH₂ | ~3400 | nih.gov |

| Aromatic C-H Stretch | Indole Ring | 3000 - 3100 | researchgate.net |

| C=C Stretch | Indole Ring | 1580 - 1620 | semanticscholar.org |

| C-F Stretch | Trifluoromethyl CF₃ | 1100 - 1250 | nih.gov |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of the 5-(Trifluoromethyl)-1H-indol-6-amine scaffold, featuring a nucleophilic amino group and the reactive indole (B1671886) ring system, makes it an ideal precursor for synthesizing fused heterocyclic systems through cyclocondensation and multicomponent reactions. mdpi.comnih.goverciyes.edu.tr These reactions construct new rings onto the indole framework, leading to polycyclic structures of significant chemical interest.

One common strategy involves the condensation of the amino group with β-dicarbonyl compounds or their equivalents. nih.gov For instance, reaction with reagents like ethyl 4,4,4-trifluoro-3-oxobutanoate can lead to the formation of a fused pyrimidine ring, yielding complex tricyclic structures such as pyrimido[5,4-e]indoles. nih.gov The indole nitrogen can also participate in cyclization reactions, further expanding the diversity of accessible heterocyclic systems. nih.gov Multicomponent reactions, which combine three or more reactants in a single step, offer an efficient pathway to elaborate structures. By reacting 5-(Trifluoromethyl)-1H-indol-6-amine with an aldehyde and a suitable third component, complex and diverse molecular scaffolds can be assembled in a highly convergent manner. mdpi.comnih.gov

Table 1: Synthesis of Complex Heterocyclic Systems

| Reaction Type | Reactant Class | Resulting Heterocyclic System (Example) |

|---|---|---|

| Cyclocondensation | β-Dicarbonyl Compounds (e.g., β-ketoesters) | Pyrimido[5,4-e]indole |

| Cyclization | Cyclic β-dicarbonyls | Cyclopentapyrazolo[1,5-a]pyrimidines nih.gov |

| Multicomponent Reaction (MCR) | Aldehydes, Methylene-active compounds | Pyrazolo[3,4-b]pyridines nih.gov |

Scaffold for Pharmacologically Relevant Molecules (excluding specific drug data)

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. bohrium.com The incorporation of a trifluoromethyl (CF3) group into this scaffold is a key strategy used in modern drug design. mdpi.com The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and blocking sites of oxidative metabolism. mdpi.com

5-(Trifluoromethyl)-1H-indol-6-amine serves as a foundational scaffold for developing various classes of pharmacologically relevant molecules. The primary amine at the 6-position provides a crucial handle for synthetic modification, allowing for the attachment of various side chains and functional groups to explore structure-activity relationships (SAR). nih.gov For example, acylation or sulfonylation of the amine can introduce pharmacophores that target specific enzyme active sites or receptor binding pockets.

This building block is particularly relevant for the synthesis of protein kinase inhibitors. mdpi.comdepositolegale.itmdpi.com The indole core can mimic the purine ring of ATP, allowing it to fit into the ATP-binding pocket of many kinases, while modifications at the 6-amino position can be tailored to achieve selectivity for specific kinase targets. nih.govmdpi.com Derivatives of trifluoromethyl-substituted amino-heterocycles are explored as inhibitors for targets like PI3K/mTOR and serotonin (B10506) receptors. acs.orgnih.gov

Table 2: Role of Structural Features in Pharmacological Scaffolds

| Structural Feature | Contribution to Pharmacological Relevance | Example Target Class |

|---|---|---|

| Indole Core | Bioisostere for endogenous ligands; provides a rigid framework for orienting substituents. | Protein Kinases, GPCRs mdpi.comnih.gov |

| Trifluoromethyl (CF3) Group | Increases metabolic stability, enhances membrane permeability, and improves binding affinity through hydrophobic and electronic interactions. mdpi.commdpi.com | Protein Kinases, Ion Channels nih.govnih.gov |

| 6-Amino Group | Serves as a key point for synthetic diversification (alkylation, acylation) to modulate potency and selectivity. | Enzymes (e.g., Kinases), Receptors nih.govacs.org |

Development of Chemical Probes and Tools for Mechanistic Investigations

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. hhmi.org The 5-(Trifluoromethyl)-1H-indol-6-amine scaffold is suitable for the development of such tools due to its inherent biological relevance and the synthetic accessibility of its amino group.

To transform a scaffold like this into a chemical probe, a reporter tag is typically attached. The 6-amino group is an ideal site for conjugation with various tags without drastically altering the core molecule's interaction with its biological target.

Fluorescent Probes : A fluorescent dye, such as a rhodamine or nitrobenzoxadiazole (NBD), can be covalently attached to the amino group. hhmi.orgnih.gov The resulting fluorescent conjugate allows for the visualization of the molecule's distribution within cells or tissues using fluorescence microscopy, helping to identify its target localization.

Affinity-Based Probes : A biotin molecule can be linked to the amino group. Biotin has a very high affinity for streptavidin. If the probe binds to its target protein, the entire complex can be "pulled down" from a cell lysate using streptavidin-coated beads. This technique, known as affinity purification, helps to identify the protein targets of the parent molecule.

Photoaffinity Probes : A photoreactive group can be installed. Upon irradiation with UV light, this group forms a covalent bond with the target protein, allowing for its permanent labeling and subsequent identification.

While specific chemical probes derived directly from 5-(Trifluoromethyl)-1H-indol-6-amine are not extensively documented in the provided search results, the principles of probe development are well-established for similar amino-functionalized heterocyclic compounds. nih.govresearchgate.net The development of such tools is crucial for elucidating the mechanism of action of new classes of biologically active molecules.

Table 3: Potential Chemical Probes Derived from the Scaffold

| Probe Type | Modification at 6-Amino Group | Application in Mechanistic Studies |

|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., NBD, rhodamine). nih.gov | Real-time imaging of subcellular localization and target engagement. hhmi.org |

| Affinity Probe | Attachment of a biotin tag. | Identification of protein binding partners via pull-down assays. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling and irreversible capture of target proteins for identification. |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is driving the development of novel synthetic routes to complex molecules like 5-(Trifluoromethyl)-1H-indol-6-amine that minimize waste, reduce energy consumption, and utilize renewable resources.

Future synthetic strategies are expected to move away from traditional, often harsh, methods for indole (B1671886) synthesis. Modern approaches emphasize mild reaction conditions and the use of environmentally benign solvents. semanticscholar.org For instance, multicomponent reactions (MCRs) are gaining traction as they offer high atom economy and can generate molecular complexity in a single step. semanticscholar.org An innovative two-step indole-2-carboxamide synthesis involving an Ugi four-component reaction followed by an acid-catalyzed cyclization highlights the potential of MCRs in sustainable indole synthesis. semanticscholar.org This method proceeds under mild conditions in ethanol, a green solvent, and avoids the use of metal catalysts. semanticscholar.org

Furthermore, the use of water as a solvent in organic synthesis is a key aspect of green chemistry. researchgate.net Catalyst-free, three-component reactions in aqueous media have been successfully employed for the synthesis of related heterocyclic compounds, suggesting a promising avenue for the synthesis of functionalized indoles. researchgate.net The development of synthetic protocols for trifluoromethyl(indolyl)phenylmethanols using a catalytic amount of K2CO3 and n-Bu4PBr in water showcases the feasibility of aqueous synthesis for fluorinated indole derivatives. beilstein-journals.org

Electrochemical methods represent another frontier in sustainable synthesis. researchgate.netrsc.org By using electrons as traceless reagents, electrosynthesis can obviate the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. researchgate.net Recent advances have demonstrated the utility of electrochemistry in constructing the indole core and in the functionalization of indole derivatives. researchgate.netrsc.orgorganic-chemistry.org

Looking ahead, the synthesis of 5-(Trifluoromethyl)-1H-indol-6-amine and its derivatives will likely benefit from the integration of these sustainable principles. Research will focus on developing one-pot syntheses and domino reactions that combine trifluoromethylation with indole ring formation in a single, efficient process. organic-chemistry.org The use of readily available and inexpensive starting materials will also be a key consideration.

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond traditional synthetic methods, the exploration of unconventional reaction pathways is opening up new possibilities for the functionalization of the 5-(Trifluoromethyl)-1H-indol-6-amine scaffold. These methods often provide access to novel chemical space and can offer improved selectivity and efficiency.

Photocatalysis , which utilizes light to drive chemical reactions, has emerged as a powerful tool for organic synthesis. vu.nlvu.nl Visible-light-induced radical trifluoromethylation of indoles has been achieved using reagents like sodium trifluoromethylsulfinate (Langlois' reagent) or Umemoto's reagent, often without the need for a metal photocatalyst. vu.nlthieme-connect.comnih.gov These methods are attractive due to their mild reaction conditions and the use of a renewable energy source. nih.gov Future work in this area could focus on the selective functionalization of the 5-(Trifluoromethyl)-1H-indol-6-amine core at various positions by tuning the photocatalyst and reaction conditions.

Electrochemistry also offers unconventional avenues for functionalization. rsc.org Electrochemical C-H amination and annulation reactions have been developed for indole derivatives, providing a sustainable alternative to metal-catalyzed processes. organic-chemistry.orgacs.org This approach could be particularly useful for introducing or modifying the amine group in 5-(Trifluoromethyl)-1H-indol-6-amine or for further derivatization of the indole ring.

Biocatalysis , the use of enzymes or whole organisms to catalyze chemical reactions, is another promising area. The development of artificial metalloenzymes has shown potential for the selective oxidation of indoles. acs.org For example, a manganese-containing artificial mini-enzyme has been shown to catalyze the selective oxidation of indole at the C3 position. acs.org The engineering of enzymes to accept trifluoromethylated substrates could enable highly selective and environmentally friendly functionalizations of the 5-(Trifluoromethyl)-1H-indol-6-amine scaffold.

The table below summarizes some of the emerging unconventional functionalization methods and their potential applicability.

| Reaction Type | Energy/Catalyst Source | Potential Functionalization | Key Advantages |

| Photocatalytic Trifluoromethylation | Visible Light | C-H Trifluoromethylation | Mild conditions, renewable energy |

| Electrochemical C-H Amination | Electricity | N-H and C-H Amination | Avoids metal catalysts, sustainable |

| Biocatalytic Oxidation | Artificial Metalloenzyme | C-H Oxidation | High selectivity, green |

| Photocatalytic Dearomatization | Visible Light | Indoline (B122111) synthesis | Access to 3D scaffolds |

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and mechanistic pathways. For a molecule like 5-(Trifluoromethyl)-1H-indol-6-amine, these approaches can significantly accelerate the design and discovery of new derivatives with desired properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netniscpr.res.in DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack on the 5-(Trifluoromethyl)-1H-indol-6-amine ring system, guiding synthetic efforts towards the desired products. vu.nlvu.nl Furthermore, DFT can be used to elucidate complex reaction mechanisms, such as those involved in photocatalytic or electrochemical reactions, by calculating the energies of intermediates and transition states. researchgate.net This understanding can help in optimizing reaction conditions to improve yields and selectivities.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For 5-(Trifluoromethyl)-1H-indol-6-amine and its derivatives, MD simulations can be used to study their conformational preferences and their interactions with biological targets, such as proteins or nucleic acids. nih.govnih.gov By simulating the binding of a ligand to a protein, MD can help in understanding the key interactions that contribute to binding affinity and can guide the design of more potent inhibitors. researchgate.net

The combination of these computational tools can create a predictive modeling framework for the rational design of new molecules based on 5-(Trifluoromethyl)-1H-indol-6-amine. For example, a workflow could involve using DFT to predict the reactivity of different positions on the indole ring, followed by the virtual synthesis of a library of derivatives. The properties of these virtual compounds, such as their binding affinity to a specific target, could then be predicted using molecular docking and MD simulations. nih.govresearchgate.net This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

| Computational Method | Application for 5-(Trifluoromethyl)-1H-indol-6-amine | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism and reactivity studies | Transition state energies, reaction pathways, regioselectivity |

| Molecular Dynamics (MD) | Simulation of ligand-protein interactions | Binding free energies, conformational changes, interaction stability |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Catalytic mechanisms, substrate binding |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from structure | Bioactivity, toxicity |

Integration with High-Throughput Screening for Material and Biological Discovery (excluding specific outcomes)

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific property or activity. benthamdirect.com The integration of HTS with the synthesis of novel compound libraries based on the 5-(Trifluoromethyl)-1H-indol-6-amine scaffold holds immense potential for the discovery of new materials and biologically active molecules.

The development of automated and miniaturized synthesis platforms, such as those using acoustic droplet ejection technology, enables the rapid generation of large and diverse libraries of compounds on a nanomole scale. nih.govrug.nl This approach allows for the exploration of a vast chemical space around the 5-(Trifluoromethyl)-1H-indol-6-amine core by systematically varying substituents at different positions. nih.gov

For biological discovery, these libraries can be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify "hit" compounds with a desired biological effect. benthamdirect.com The fluorinated nature of the target compound and its derivatives makes them particularly amenable to ¹⁹F NMR-based screening methods. dtu.dkacs.orgresearchgate.net ¹⁹F NMR screening offers several advantages, including a wide chemical shift range and low background signals, which allows for the screening of compound mixtures and can significantly increase throughput. benthamdirect.comacs.org

In the realm of material science, HTS can be used to screen libraries of 5-(Trifluoromethyl)-1H-indol-6-amine derivatives for properties such as fluorescence, conductivity, or thermal stability. The unique electronic properties conferred by the trifluoromethyl group and the indole ring make these compounds interesting candidates for the development of new organic electronic materials, sensors, or functional polymers.

The synergy between high-throughput synthesis and screening creates a powerful discovery engine. The data generated from HTS can provide valuable structure-activity relationships (SAR) or structure-property relationships (SPR), which can then be used to guide the next round of library design and synthesis in an iterative cycle of optimization.

Q & A

Basic: What are the key synthetic routes for 5-(Trifluoromethyl)-1H-indol-6-amine?

The synthesis typically involves multi-step organic reactions , including:

- Electrophilic trifluoromethylation : Using reagents like Umemoto’s reagent or Togni’s reagent to introduce the trifluoromethyl group at the 5-position of the indole core. Reaction conditions (temperature, solvent polarity) are critical for regioselectivity .

- Palladium-catalyzed amination : For introducing the amine group at the 6-position, Suzuki-Miyaura coupling or Buchwald-Hartwig amination can be employed. Precise control of catalyst loading (e.g., Pd(OAc)₂) and ligands (Xantphos) ensures high yields .

- Protection/deprotection strategies : Temporary protection of the indole nitrogen (e.g., using Boc groups) prevents unwanted side reactions during functionalization .

Advanced: How can regioselectivity be controlled during trifluoromethylation of the indole core?

Regioselectivity is influenced by:

- Directing groups : Electron-donating substituents (e.g., -NH₂) at the 6-position can direct electrophilic trifluoromethylation to the 5-position via resonance effects.

- Steric effects : Bulky reagents favor substitution at less hindered positions. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density maps .

- Temperature and solvent : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity, while lower temperatures reduce competing side reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C/¹⁹F NMR : To confirm the structure, assess purity, and verify substitution patterns. The ¹⁹F NMR signal at ~-60 ppm is characteristic of CF₃ groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₇F₃N₂) and detects isotopic patterns.

- FT-IR : Identifies amine (-NH₂, ~3400 cm⁻¹) and indole N-H stretches (~3200 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction:

- SHELXL refinement : Resolves bond lengths, angles, and torsional angles, confirming the trifluoromethyl group’s orientation and planarity of the indole ring .

- Hydrogen bonding networks : Reveals interactions between the amine group and adjacent atoms, critical for understanding stability and reactivity .

Basic: What in vitro assays are suitable for evaluating its bioactivity?

Common assays include:

- Enzyme inhibition assays : Test inhibition of CYP450 isoforms (e.g., CYP1A2) using fluorogenic substrates .

- Cell viability assays : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay).

- Receptor binding studies : Radioligand displacement assays for serotonin or kinase receptors .

Advanced: How to analyze structure-activity relationships (SAR) with fluorinated analogs?

- Comparative substitution studies : Replace CF₃ with -F, -Cl, or -CH₃ to evaluate electronic/steric effects on bioactivity.

- Molecular docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina. Correlate computed binding energies (ΔG) with experimental IC₅₀ values .

Basic: What factors influence the compound’s stability under different conditions?

- Light and temperature : Store at -20°C in amber vials to prevent photodegradation.

- pH sensitivity : The amine group protonates in acidic conditions, altering solubility. Use buffered solutions (pH 7.4) for biological assays .

Advanced: How to resolve contradictions in biological data across studies?

- Orthogonal validation : Confirm enzyme inhibition results using both fluorometric and radiometric assays.

- Purity verification : Use HPLC-MS to rule out impurities (≥98% purity required). Batch-to-batch variability should be addressed via rigorous QC protocols .

Basic: How to quantify the compound in complex mixtures?

- Reverse-phase HPLC : Use a C18 column with UV detection at 280 nm (indole absorption).

- LC-MS/MS : Enhances sensitivity for low-concentration samples. Calibrate with internal standards (e.g., deuterated analogs) .

Advanced: What computational approaches predict binding modes with targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.